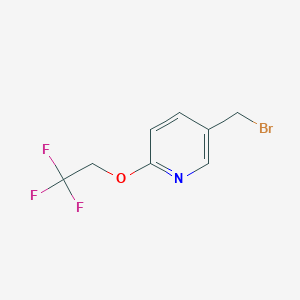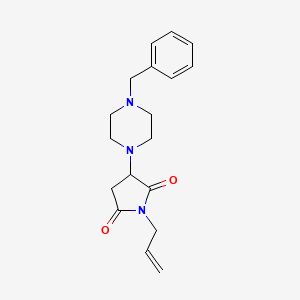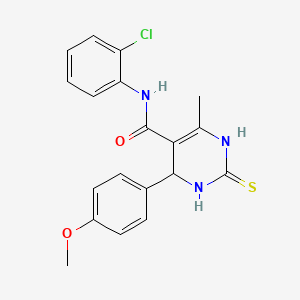
Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate, also known as BRL-15572, is a chemical compound that has been widely studied in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. BRL-15572 has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate and its derivatives have been extensively studied for their antimicrobial properties. The synthesis of these compounds involves complex organic reactions leading to the formation of pyridine and benzothiazole derivatives. These compounds have been evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing considerable antibacterial activity. The structural integrity and the activity of these compounds are confirmed through elemental analyses and spectral data (Patel, Agravat, & Shaikh, 2011), (Patel & Agravat, 2009).
Learning and Memory Facilitation
Research has also delved into the neurological applications of these compounds. Specifically, certain derivatives have been synthesized and studied for their effects on learning and memory facilitation in mice. These compounds, after thorough synthesis and structural confirmation, showed promising results in improving learning and memory, as evidenced by shortened arrival times and reduced errors in maze tests (Li Ming-zhu, 2012).
Structural Analysis and Crystallography
In the realm of structural chemistry and crystallography, derivatives of this compound have been analyzed for their molecular and crystal structure. Studies have revealed detailed conformational information and the orientation of molecular structures, contributing to the understanding of their chemical behavior and interaction potentials (Faizi, Ahmad, & Golenya, 2016).
Antituberculosis Activity
Some derivatives have been specifically synthesized and tested for their antituberculosis activity. These compounds, after a series of complex synthetic steps, have shown promise in inhibiting Mycobacterium tuberculosis, providing a potential pathway for new treatments against this disease (Jeankumar et al., 2013).
Inhibitory Activity and Receptor Binding
The compounds are also investigated for their inhibitory activities and receptor binding properties, contributing significantly to the fields of neurochemistry and pharmacology. These studies involve the synthesis of complex molecular structures and subsequent evaluation of their biological activities, providing insights into their potential therapeutic applications (Leopoldo et al., 2002).
properties
IUPAC Name |
benzyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-32-24-11-9-23(10-12-24)29-14-16-30(17-15-29)25(22-8-5-13-27-18-22)19-28-26(31)33-20-21-6-3-2-4-7-21/h2-13,18,25H,14-17,19-20H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQVSZDRPEGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide](/img/structure/B2471774.png)



![N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride](/img/structure/B2471782.png)
![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)
![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)


![1-[4-(4-{[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2471789.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)
